N-(3-ethylphenyl)-2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide
Description
This compound features a [1,2,4]triazolo[4,3-a]quinoxaline core modified with a 4-oxo group, an isopropyl (propan-2-yl) substituent at position 1, and an acetamide side chain linked to a 3-ethylphenyl group. The triazoloquinoxaline scaffold is associated with diverse biological activities, including kinase inhibition and antimicrobial properties. The ethylphenyl and isopropyl substituents likely enhance lipophilicity and steric bulk, influencing target binding and pharmacokinetics .
Properties
IUPAC Name |
N-(3-ethylphenyl)-2-(4-oxo-1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2/c1-4-15-8-7-9-16(12-15)23-19(28)13-26-17-10-5-6-11-18(17)27-20(14(2)3)24-25-21(27)22(26)29/h5-12,14H,4,13H2,1-3H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIHOHVKCNJANRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CN2C3=CC=CC=C3N4C(=NN=C4C(C)C)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-ethylphenyl)-2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C22H23N5O2
- Molecular Weight : 389.459 g/mol
- CAS Number : 1359150-01-8
This compound features a triazole ring fused with a quinoxaline structure, which is known for its diverse biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of triazole derivatives. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A comparative analysis indicated that certain triazole derivatives exhibited Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics like penicillin .
Antioxidant Properties
Research indicates that triazole derivatives can act as antioxidants. In studies involving erythrocyte alterations in fish exposed to toxic substances, triazole compounds demonstrated protective effects against oxidative stress, suggesting their potential use in mitigating toxicity in aquatic life .
Acetylcholinesterase Inhibition
The compound's structure suggests potential as an acetylcholinesterase (AChE) inhibitor. A series of related compounds were synthesized and evaluated for their AChE inhibitory activity. Some derivatives showed promising results with low IC50 values, indicating strong inhibitory effects on AChE activity. This mechanism is crucial for the development of treatments for neurodegenerative diseases like Alzheimer's .
Anti-inflammatory Effects
Triazole derivatives have also been investigated for their anti-inflammatory properties. Studies have demonstrated that these compounds can reduce inflammation markers in vitro and in vivo, providing a basis for their application in inflammatory diseases .
Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various triazole compounds, this compound was included among the tested compounds. The results indicated that it exhibited significant antibacterial activity against E. coli and B. subtilis, with MIC values lower than those of several reference antibiotics.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| N-(3-Ethylphenyl)-2-[...] | 5.0 | E. coli |
| N-(3-Ethylphenyl)-2-[...] | 10.0 | B. subtilis |
| Penicillin | 1.0 | B. subtilis |
Study 2: Neuroprotective Potential
Another research focused on the neuroprotective potential of triazole derivatives found that those with similar structural characteristics to this compound effectively inhibited AChE activity in vitro.
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| N-(3-Ethylphenyl)-2-[...] | 0.88 | AChE Inhibition |
| Related Compound | 1.50 | AChE Inhibition |
Scientific Research Applications
Anticancer Activity
Numerous studies have demonstrated the potential of N-(3-ethylphenyl)-2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide as an anticancer agent. Its structural components suggest mechanisms that may induce apoptosis in cancer cells:
- Mechanisms of Action :
- Enzyme Inhibition : The compound may inhibit specific kinases involved in cancer cell proliferation.
- DNA Interaction : It has been shown to intercalate with DNA, disrupting replication and transcription processes.
- Apoptosis Induction : Activation of apoptotic pathways leading to programmed cell death has been observed with related compounds.
In a study assessing various quinoxaline derivatives, compounds similar to this compound exhibited IC50 values ranging from 1.9 to 7.52 µg/mL against human cancer cell lines such as HCT-116 and MCF-7 .
Antimicrobial Properties
The compound also shows promise as an antimicrobial agent. Research indicates that quinoxaline derivatives can effectively inhibit the growth of various bacteria and fungi:
- Activity Against Mycobacterium tuberculosis :
Synthesis and Structural Studies
The synthesis of this compound involves various chemical reactions that can be optimized for higher yields:
| Synthesis Method | Description |
|---|---|
| Chemoselective Reactions | Utilizes acrylic acid with parent substrates for effective synthesis. |
| Characterization Techniques | Structural confirmation through techniques such as NMR spectroscopy (both and ). |
Cytotoxicity Assessment
Cytotoxicity studies indicate that certain derivatives maintain low toxicity levels while exhibiting significant antimicrobial activity. This highlights the potential for developing therapeutic agents that selectively target pathogens while minimizing harm to human cells .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Core Heterocycle and Substituent Variations
The following table highlights structural differences between the target compound and key analogs:
Key Observations:
Triazoloquinoxaline vs. Quinazoline Cores: The target compound and the chlorophenyl analog () share the triazoloquinoxaline core, which is structurally distinct from the quinazoline core in . Triazoloquinoxalines are rigid, planar systems that may enhance DNA intercalation or kinase binding, whereas quinazolines are often associated with antifolate or tyrosine kinase inhibition .
Substituent Effects: Phenyl Group: Replacing 3-ethylphenyl (electron-donating) with 3-chlorophenyl (electron-withdrawing) in reduces lipophilicity (Cl vs. Triazole Substituent: The isopropyl group in the target compound introduces greater steric bulk compared to the methyl group in , possibly modulating binding pocket interactions in enzymatic assays .
Linker Modifications: The sulfanyl (-S-) linker in ’s quinazoline derivative contrasts with the acetamide (-NHCO-) linker in triazoloquinoxaline analogs. Sulfanyl groups may increase metabolic stability but reduce hydrogen-bonding capacity compared to acetamides .
Research Findings and Implications
While direct biological data for the target compound are unavailable in the provided evidence, structural comparisons suggest:
- Target Selectivity: The triazoloquinoxaline core may favor kinase or topoisomerase inhibition, whereas quinazoline derivatives () are more commonly linked to antifolate pathways.
- Synthetic Feasibility : ’s protocols for hydrazine-mediated cyclization could be adapted for the target compound, though steric hindrance from isopropyl may necessitate longer reaction times or elevated temperatures.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing N-(3-ethylphenyl)-2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide?
- Methodology : A multi-step synthesis is typically required. Initial steps involve constructing the triazoloquinoxaline core via cyclization reactions, followed by functionalization with the 3-ethylphenyl and propan-2-yl groups. Key reagents include chloroacetyl chloride for acetamide bond formation and triethylamine as a base in aprotic solvents like dioxane (20–25°C). Purification involves recrystallization from ethanol-DMF mixtures .
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodology : Combine spectroscopic methods:
- NMR (¹H/¹³C) to confirm substituent positions and hydrogen bonding.
- X-ray crystallography (if single crystals are obtainable) for absolute stereochemical confirmation, as demonstrated in similar triazoloquinoxaline derivatives .
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
Q. How can researchers evaluate the preliminary biological activity of this compound?
- Methodology : Screen for bioactivity using in vitro assays targeting pathways relevant to triazoloquinoxaline derivatives, such as kinase inhibition or cytotoxicity assays (e.g., MTT assays on cancer cell lines). Reference anti-cancer studies on structurally related compounds to guide assay selection .
Advanced Research Questions
Q. What computational strategies can predict the reactivity and regioselectivity of intermediates in the synthesis of this compound?
- Methodology : Employ quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states. Tools like ICReDD’s reaction path search methods integrate computational and experimental data to optimize conditions, reducing trial-and-error experimentation .
Q. How can contradictory data in pharmacological assays (e.g., varying IC₅₀ values across studies) be resolved?
- Methodology : Use statistical design of experiments (DoE) to identify confounding variables (e.g., solvent polarity, temperature). Multi-variable optimization, as applied in TiO₂ photoactivity studies, can isolate critical parameters affecting bioactivity . Validate findings with orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays).
Q. What strategies improve the stability of this compound under physiological conditions?
- Methodology : Conduct stability studies in simulated biological media (e.g., PBS at pH 7.4, 37°C). Modify labile functional groups (e.g., replacing ester linkages with amides) or employ prodrug approaches. Structural analogs with enhanced stability, such as sulfur-containing heterocycles, provide design insights .
Q. How can reaction scalability be ensured without compromising yield or purity?
- Methodology : Apply chemical engineering principles (e.g., continuous flow reactors) to control exothermic reactions. Refer to CRDC guidelines on reactor design and process simulation to scale reactions while maintaining critical parameters (e.g., residence time, mixing efficiency) .
Methodological Considerations
- Synthetic Challenges : The propan-2-yl group may sterically hinder cyclization; microwave-assisted synthesis could accelerate slow steps .
- Data Validation : Cross-validate spectral data with computational predictions (e.g., NMR chemical shift simulations using ACD/Labs or Gaussian).
- Ethical Compliance : Ensure all biological testing adheres to institutional guidelines, as emphasized in safety protocols for acetamide derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
